5-(2-bromophenyl)-1-(4-fluorobenzyl)-3-hydroxy-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(2-BROMOPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-4-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes bromine, fluorine, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-BROMOPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-4-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the bromine, fluorine, and methoxy groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-BROMOPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-4-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the bromine atom with a nucleophile could produce a new derivative with different functional properties.
Scientific Research Applications
5-(2-BROMOPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-4-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials, such as polymers and coatings, with specific functional properties.
Mechanism of Action
The mechanism of action of 5-(2-BROMOPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-4-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-BROMOPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-3-HYDROXY-4-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 5-(2-BROMOPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-4-(4-HYDROXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Uniqueness
The uniqueness of 5-(2-BROMOPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-4-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H19BrFNO3 |
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Molecular Weight |
468.3 g/mol |
IUPAC Name |
2-(2-bromophenyl)-1-[(4-fluorophenyl)methyl]-4-hydroxy-3-(4-methoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H19BrFNO3/c1-30-18-12-8-16(9-13-18)21-22(19-4-2-3-5-20(19)25)27(24(29)23(21)28)14-15-6-10-17(26)11-7-15/h2-13,22,28H,14H2,1H3 |
InChI Key |
XZFHQJMEWBGZFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=CC=C3Br)CC4=CC=C(C=C4)F)O |
Origin of Product |
United States |
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